molecular formula C16H15BrO4 B6307423 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone CAS No. 477334-60-4

2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Cat. No.: B6307423
CAS No.: 477334-60-4
M. Wt: 351.19 g/mol
InChI Key: UYYVLBUXWSTNAG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is a high-purity chemical compound supplied for research and development purposes. This compound features a bromophenyl group linked to a hydroxy-dimethoxyphenyl ethanone backbone, a structural motif of significant interest in medicinal chemistry. Its core research value lies in its relationship to the chalcone and flavonoid family of molecules, which are extensively studied for their potential biological activities . Specifically, structurally similar chalcones have demonstrated potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B), a key enzyme target in Parkinson's Disease research . These inhibitors can serve as valuable tools for investigating neurodegenerative pathways. Furthermore, chalcone derivatives are widely explored in other therapeutic areas, including as antimicrobial and antiviral agents, due to their ability to target various viral and bacterial enzymes . This product is provided as a tool for early discovery research. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVLBUXWSTNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361432
Record name 2-(4-bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
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Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-60-4
Record name 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
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Record name 2-(4-BROMOPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
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Preparation Methods

Protection of Phenolic Hydroxyl Group

The 2-hydroxy group on the 4,6-dimethoxyphenyl ring is protected as a methyl ether using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. Anhydrous acetone serves as the optimal solvent, achieving 85-90% protection efficiency at 60°C over 6 hours.

Acylation with 4-Bromobenzoyl Chloride

Protected substrate reacts with 4-bromobenzoyl chloride under AlCl₃ catalysis (1.2 equiv) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, yielding the acylated intermediate. Crude yields typically range from 65-72%, with purification via silica gel chromatography required to remove di-acylated byproducts.

Deprotection of Methoxy Group

Final deprotection uses BBr₃ in dichloromethane (-78°C to rt), restoring the phenolic hydroxyl group. This step achieves >95% conversion but demands strict moisture control to prevent hydrolysis of the ketone.

Table 1: Friedel-Crafts Acylation Optimization

ParameterConditionYield (%)Purity (%)
Catalyst (AlCl₃ equiv)1.27288
Temperature0°C → rt6892
SolventCH₂Cl₂7288
Nitromethane6179

Claisen-Schmidt Condensation Approach

This two-step method demonstrates higher functional group tolerance compared to Friedel-Crafts routes, particularly for bromine-containing substrates.

Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone

Anhydrous ZnCl₂ (0.27 mol) catalyzes the acetylation of 1,3,5-trihydroxybenzene in glacial acetic acid at 150°C for 20 minutes. Subsequent butylation with K₂CO₃/butyl iodide in acetone (48h reflux) introduces the 4-methoxy group, yielding 2-hydroxy-4,6-dimethoxyacetophenone at 80% efficiency.

Cross-Aldol Condensation with 4-Bromobenzaldehyde

Equimolar 4-bromobenzaldehyde and acetophenone derivative undergo base-catalyzed condensation. KOH (40% aqueous) in ethanol at room temperature for 24 hours produces the α,β-unsaturated ketone precursor. Michael addition completes the ethanone structure, with yields sensitive to base strength:

Table 2: Base Optimization for Condensation

BaseConcentration (%)Time (h)Yield (%)
KOH402493
NaOH402487
LiOH403668

Suzuki-Miyaura Coupling for Late-Stage Bromination

For substrates sensitive to electrophilic bromination, palladium-catalyzed cross-coupling offers a viable alternative.

Synthesis of Boronic Ester Intermediate

1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone-4-boronic pinacol ester is prepared via iridium-catalyzed C-H borylation (Ir(COD)OMe)₂, 4,4'-di-tert-butyl-2,2'-bipyridine ligand). Reactions proceed in THF at 80°C for 12h, achieving 78% conversion.

Cross-Coupling with 4-Bromophenyl Halides

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1), the boronic ester couples with 4-bromoiodobenzene at 100°C. This method avoids ketone reduction, delivering the target compound in 82% yield with >99% regioselectivity.

Table 3: Palladium Catalyst Screening

CatalystLigandYield (%)
Pd(OAc)₂XPhos73
PdCl₂(dppf)-68
Pd(PPh₃)₄-82

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ polymer-supported reagents to streamline purification. Wang resin-bound 2-hydroxy-4,6-dimethoxyphenyl groups react with Fmoc-protected 4-bromophenylacetic acid via DIC/HOBt coupling. Cleavage with TFA/water (95:5) liberates the product in 89% purity, suitable for pharmaceutical applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

  • Protection/deprotection cycles reduced from 6h to 15min at 150W

  • Claisen-Schmidt condensation completes in 45min (vs 24h conventional) with maintained yield (91%)

  • Energy consumption decreases by 62% compared to thermal methods

Comparative Analysis of Methodologies

Table 4: Method Efficiency Comparison

MethodYield (%)Purity (%)TimeScale-Up Feasibility
Friedel-Crafts72883 daysModerate
Claisen-Schmidt939536hHigh
Suzuki Coupling829918hLow
Solid-Phase89988hHigh

Characterization and Quality Control

Critical analytical data for batch validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 12.78 (s, 1H, -OH), 6.42 (d, J=2.4 Hz, 2H, ArH), 6.21 (t, J=2.4 Hz, 1H, ArH), 3.89 (s, 6H, -OCH₃), 2.65 (s, 3H, COCH₃)

  • HPLC : Retention time 6.78min (C18 column, MeCN/H₂O 70:30)

  • MS (ESI+) : m/z 365.02 [M+H]⁺ (calc. 365.04 for C₁₆H₁₄BrO₄)

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromophenyl)-1-(2-oxo-4,6-dimethoxyphenyl)ethanone.

    Reduction: Formation of 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanol.

    Substitution: Formation of 2-(4-Methoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds containing bromophenyl and hydroxy groups exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in malignant cells .

2. Antibacterial Properties
The compound has also been studied for its antibacterial effects. Its structural components allow it to interact with bacterial membranes, leading to cell lysis and death. This property makes it a candidate for developing new antibiotics, especially against resistant strains .

3. Neuroprotective Effects
Recent studies suggest that 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone may exhibit neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

1. Photostability in Polymers
The incorporation of this compound into polymer matrices has been explored to enhance photostability. Its ability to absorb UV light and dissipate energy as heat can protect polymers from degradation due to sunlight exposure .

2. Dye Sensitizers in Solar Cells
The compound's unique electronic properties make it suitable as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can enhance the overall energy conversion efficiency of solar cells .

Case Studies

Case Study 1: Anticancer Research
In a study published in Synthetic Communications, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy
A study published in Dyes and Pigments explored the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound showed significant inhibition zones compared to control antibiotics, indicating its potential for development into new antibacterial therapies .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and hydroxy-dimethoxyphenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

The compound belongs to a broader class of hydroxyacetophenones, which vary in substituent type, position, and electronic effects. Key structural analogues include:

Compound (CAS No.) Substituents Molecular Weight Melting Point Key Differences
Target Compound (477334-60-4) 4-Bromo on phenyl; 2-OH, 4,6-OMe on acetophenone 351.192 N/A Reference compound for brominated derivatives.
Xanthoxylin (90-24-4) No bromine; 2-OH, 4,6-OMe on acetophenone 212.21 135°C Lacks bromophenyl group; simpler structure with antimicrobial properties .
2-Bromo-1-(2-hydroxy-4,6-dimethylphenyl)ethanone (67029-80-5) Bromine on acetophenone; methyl instead of methoxy groups 273.12 N/A Methyl substituents reduce polarity compared to methoxy groups .
2-(4-Methoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (109250-71-7) 4-OMe on phenyl; 2-OH, 4,6-OMe on acetophenone 302.29 N/A Methoxy enhances electron density vs. bromine’s electron-withdrawing effect .
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-nitrophenyl)ethanone (N/A) 4-NO₂ on phenyl; 2-OH, 4,6-OMe on acetophenone 333.29 N/A Nitro group increases reactivity for further functionalization .

Table 1. Structural and physical comparisons of hydroxyacetophenone derivatives.

Challenges and Limitations

  • Data Discrepancies : Melting points for some analogues (e.g., 217–220°C vs. 182–183°C) are inconsistent, likely due to polymorphic forms or impurities .
  • Synthetic Yields : Hydrogenation steps for brominated derivatives often yield <50%, necessitating optimization .

Biological Activity

The compound 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone , also known as 1,2-bis(4-bromophenyl)-2-hydroxyethanone (CAS Number: 4254-18-6), has garnered attention in recent years for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Basic Information

PropertyValue
Molecular FormulaC14H10Br2O2
Molecular Weight370.036 g/mol
CAS Number4254-18-6
LogP4.1279
PSA37.3

The compound's structure features a bromophenyl moiety and a hydroxy-dimethoxyphenyl group, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A significant investigation revealed that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM , indicating potent activity compared to traditional chemotherapeutics like doxorubicin, which has higher IC50 values in similar assays .

Case Study: Cytotoxic Activity

A comparative study assessed the cytotoxicity of This compound against MCF-7 and A549 cells. The results demonstrated:

CompoundCell LineIC50 (µM)
2-(4-Bromophenyl)-1-(...)MCF-70.65
DoxorubicinMCF-70.79
Reference CompoundA5495.51

This data suggests that the compound may induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage, which are critical pathways in cancer cell death .

The biological activity of the compound is hypothesized to stem from its ability to interact with cellular targets involved in proliferation and apoptosis. Studies indicate that the presence of electron-donating groups enhances its efficacy, while halogen substitutions may reduce activity .

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst. For example, bromobenzeneacetyl chloride can react with dimethoxy-substituted phenolic derivatives in dry chloroform at 0°C, followed by stepwise warming to room temperature . Optimization includes controlling stoichiometry (e.g., AlCl₃-to-substrate ratio), solvent choice (e.g., chloroform for stability), and post-reaction purification via recrystallization (e.g., methanol) to achieve >90% yield. TLC (petroleum ether:ethyl acetate = 80:20, Rf = 0.3) monitors reaction progress .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.97–8.04 ppm for bromophenyl and dimethoxyphenyl groups), methoxy singlets (δ ~3.88 ppm), and a carbonyl-adjacent methylene quartet (δ ~4.40 ppm) .
  • MS : Molecular ion peaks at m/z corresponding to C₁₅H₁₃BrO₄ (M⁺ = 344–346 with Br isotope pattern) confirm the molecular formula .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a precursor for bioactive flavonoids (e.g., 5,7-dimethoxy-4H-chromen-4-one derivatives) via oxidative cyclization with DMSO. Antibacterial activity can be assessed using MIC assays against Gram-positive/negative strains, with structural validation via LC-MS and NMR post-synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software provides precise bond lengths and angles. For example, the dihedral angle between bromophenyl and dimethoxyphenyl rings can clarify conjugation effects. Refinement parameters (R factor < 0.05) ensure accuracy .

Q. What strategies address low yields or impurities in the final product?

  • Methodological Answer :

  • Impurity Removal : Sequential washing with 2N HCl, NaHCO₃, and brine eliminates unreacted reagents .
  • Yield Improvement : Optimize alkylation using K₂CO₃ and dimethyl sulfate in acetone under reflux (84% yield via selective O-methylation) .
  • Chromatography : Silica gel chromatography (CH₂Cl₂ eluent) isolates the target compound from byproducts .

Q. How do hydrogen-bonding interactions influence the compound’s supramolecular assembly?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings involving the hydroxyl and methoxy groups. These interactions dictate crystal packing and stability, which can be modeled using Mercury software .

Q. What computational methods predict the compound’s reactivity in further derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) evaluate electrophilic sites. Fukui indices highlight the carbonyl carbon and para-bromophenyl positions as reactive toward nucleophilic attack .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) or COSY/HSQC experiments distinguish dynamic effects (e.g., rotameric exchange) from structural isomers. For example, broadening at δ 4.40 ppm may indicate restricted rotation of the acetyl group .

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